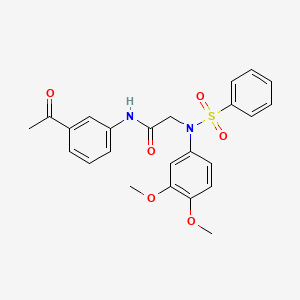![molecular formula C15H18N2O5S2 B3548728 N-(4-ethoxyphenyl)-4-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B3548728.png)
N-(4-ethoxyphenyl)-4-[(methylsulfonyl)amino]benzenesulfonamide
Descripción general
Descripción
N-(4-ethoxyphenyl)-4-[(methylsulfonyl)amino]benzenesulfonamide, also known as ESI-09, is a small molecule that has shown potential in scientific research applications. ESI-09 was first synthesized in 2010 by researchers at the University of California, San Francisco, and has since been studied for its mechanism of action and potential benefits in various fields of research.
Mecanismo De Acción
N-(4-ethoxyphenyl)-4-[(methylsulfonyl)amino]benzenesulfonamide works by inhibiting the activity of the ion channel TRPM7, which is involved in a variety of cellular processes, including cell proliferation, migration, and survival. TRPM7 is also involved in the regulation of intracellular calcium levels, which play a critical role in many cellular signaling pathways. By inhibiting TRPM7, this compound can modulate these processes and potentially have therapeutic benefits.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of ion channel activity. This compound has also been shown to have anti-inflammatory effects, potentially making it a candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(4-ethoxyphenyl)-4-[(methylsulfonyl)amino]benzenesulfonamide is its relatively small size, which allows it to penetrate cell membranes and potentially target intracellular processes. Additionally, this compound has been shown to have low toxicity in vitro and in vivo, making it a potentially safe candidate for therapeutic use. One limitation of this compound is its specificity for TRPM7, which may limit its potential therapeutic applications.
Direcciones Futuras
There are several future directions for research on N-(4-ethoxyphenyl)-4-[(methylsulfonyl)amino]benzenesulfonamide, including the exploration of its potential therapeutic applications in cancer, neurobiology, and immunology. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects. Finally, the development of more specific TRPM7 inhibitors may provide additional therapeutic options for the treatment of various diseases.
Aplicaciones Científicas De Investigación
N-(4-ethoxyphenyl)-4-[(methylsulfonyl)amino]benzenesulfonamide has been studied for its potential use in various scientific research fields, including cancer research, neurobiology, and immunology. In cancer research, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. In neurobiology, this compound has been studied for its ability to modulate the activity of ion channels, which play a critical role in neuronal signaling. In immunology, this compound has been shown to inhibit the activation of T cells, which are involved in the immune response.
Propiedades
IUPAC Name |
N-(4-ethoxyphenyl)-4-(methanesulfonamido)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O5S2/c1-3-22-14-8-4-13(5-9-14)17-24(20,21)15-10-6-12(7-11-15)16-23(2,18)19/h4-11,16-17H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAMZHYMHZVHDHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-methoxyphenyl)-3-[3-(trifluoromethyl)phenyl]-4(3H)-quinazolinone](/img/structure/B3548652.png)
![4-methoxy-3-nitro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B3548655.png)
![N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)-2-(mesityloxy)acetamide](/img/structure/B3548663.png)
![2,4-dichloro-N-[5-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B3548664.png)
![N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-(2-nitrophenyl)acetamide](/img/structure/B3548669.png)
![methyl 4-{5-[(mesitylmethyl)thio]-1H-tetrazol-1-yl}benzoate](/img/structure/B3548673.png)
![2-{[(3,4-dimethoxyphenyl)sulfonyl]amino}-N-isopropylbenzamide](/img/structure/B3548676.png)
![N-(4-methylbenzyl)-N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B3548708.png)

![2-({N-(2,4-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)-N-isopropylbenzamide](/img/structure/B3548717.png)

![2-({[(4-chlorophenyl)thio]acetyl}amino)-N-isopropylbenzamide](/img/structure/B3548743.png)
![2-{2-[(4-methylbenzyl)thio]-1,3-benzothiazol-6-yl}-1H-isoindole-1,3(2H)-dione](/img/structure/B3548747.png)
![5-{[2-(dimethylamino)-5-pyrimidinyl]methylene}-2-thioxo-1-[3-(trifluoromethyl)phenyl]dihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3548750.png)